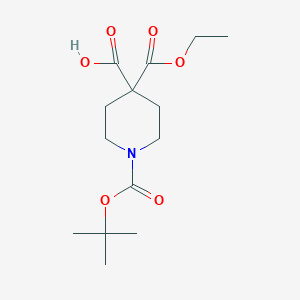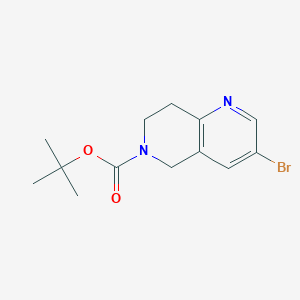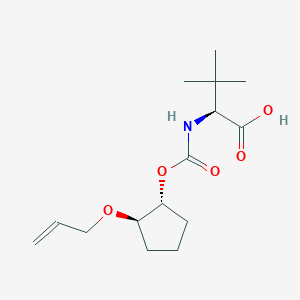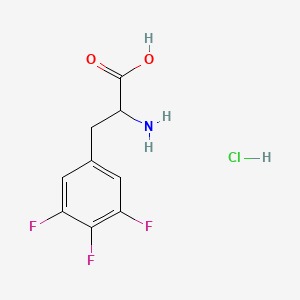
5-Bromo-N,N-diethyl-2-fluoronicotinamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, including 5-bromo-2-fluoro-3-pyridylboronic acid, has been achieved through methods like ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate and Suzuki reactions.Molecular Structure Analysis
The molecular formula of 5-Bromo-N,N-diethyl-2-fluoronicotinamide is C10H12BrFN2O . The average mass is 275.117 Da and the monoisotopic mass is 274.011688 Da .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methods : The synthesis of related compounds, including 5-bromo-2-fluoro-3-pyridylboronic acid, has been achieved through methods like ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate and Suzuki reactions (Sutherland & Gallagher, 2003).
Chemical Functionalization : Studies have described the chemoselective functionalization of related compounds like 5-bromo-2-chloro-3-fluoropyridine, providing insights into the possibilities of chemical modifications and derivations of such molecules (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Biological and Pharmacological Research
Cytotoxicity and Cancer Research : Compounds related to 5-Bromo-N,N-diethyl-2-fluoronicotinamide have been synthesized and evaluated for their cytotoxicity in cancer research, particularly against various human tumor cell lines, thus highlighting their potential in oncology studies (Karalı, Terzioğlu, & Gürsoy, 2002).
Melanoma Imaging : Derivatives like [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide have shown high melanoma uptake and rapid body clearance, indicating their potential use in PET melanoma imaging (Greguric et al., 2009).
DNA Replication Studies : Related compounds, such as 5-bromodeoxyuridine, have been utilized to study DNA replication, particularly in eukaryotic cells, offering valuable insights into cellular processes and potential therapeutic applications (Hill, Augenlicht, & Baserga, 1973).
Radiosensitizing Agent in Cancer Therapy : 5-Bromodeoxyuridine (BrdUrd), a related compound, has been studied for its effectiveness as a radiosensitizing agent in cancer therapy, particularly for gliomas, demonstrating the potential of halogenated pyrimidines in medical treatments (Russo et al., 1984).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-N,N-diethyl-2-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O/c1-3-14(4-2)10(15)8-5-7(11)6-13-9(8)12/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXUQPBBZFVLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)


![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)


![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)






